3-(Aminomethyl)-3-(2,4-difluorophenyl)cyclobutan-1-ol
Description
3-(Aminomethyl)-3-(2,4-difluorophenyl)cyclobutan-1-ol is a cyclobutane-derived compound featuring a hydroxyl group, an aminomethyl substituent, and a 2,4-difluorophenyl aromatic ring. The cyclobutane core imparts structural rigidity, while the fluorine atoms on the phenyl ring enhance metabolic stability and electronic interactions.
Properties
Molecular Formula |
C11H13F2NO |
|---|---|
Molecular Weight |
213.22 g/mol |
IUPAC Name |
3-(aminomethyl)-3-(2,4-difluorophenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C11H13F2NO/c12-7-1-2-9(10(13)3-7)11(6-14)4-8(15)5-11/h1-3,8,15H,4-6,14H2 |
InChI Key |
FYAAZIHFCPAAIH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(CN)C2=C(C=C(C=C2)F)F)O |
Origin of Product |
United States |
Preparation Methods
Formation of Cyclobutanone Intermediate
A key starting point is the synthesis of cyclobutanone derivatives bearing the 2,4-difluorophenyl substituent. According to a patent describing the preparation of related cyclobutanone derivatives, 3-oxocyclobutanecarboxylic acid is reacted with trimethyl orthoformate in methanol under catalytic p-toluenesulfonic acid to form a methyl ester intermediate. This step proceeds under reflux for about 5 hours, yielding a colorless oily compound with high efficiency (>100% yield, likely due to purity or solvent inclusion).
| Step | Reagents/Conditions | Outcome | Yield |
|---|---|---|---|
| 3-oxocyclobutanecarboxylic acid + trimethyl orthoformate in MeOH | Reflux 5 h, p-TsOH catalyst | Methyl ester intermediate | 104% (71.5 g, 411 mmol) |
Aminomethyl Group Introduction
The aminomethyl group is introduced via condensation with benzylamine in methanol, catalyzed by sodium methoxide, under reflux overnight. This forms an amide intermediate, which is subsequently reduced. The use of benzylamine allows for later deprotection of the amine group.
Reduction to Cyclobutanol
A notable advancement in the reduction step involves replacing the traditional lithium aluminum hydride with red aluminum (a 70% mass concentration toluene solution). This reagent offers milder reaction conditions, reduced operational hazards, and easier post-reaction workup. The reduction is conducted in tetrahydrofuran (THF) under reflux for 3 hours, followed by quenching and extraction to yield the cyclobutanol intermediate in high yield (92%).
| Step | Reagents/Conditions | Outcome | Yield |
|---|---|---|---|
| Amide intermediate + Red aluminum in THF | Reflux 3 h | Cyclobutanol intermediate | 92% (26.1 g, 111 mmol) |
Protection and Deprotection of Amino Group
Subsequent steps involve hydrogenation over Pd/C to remove the benzyl protecting group, followed by Boc (tert-butoxycarbonyl) protection of the free amine in methanol. The Boc-protected intermediate is then treated with dilute hydrochloric acid (0.05 M) at room temperature for 3 hours to yield the final target compound.
Alternative and Complementary Synthetic Approaches
Biocatalytic Reduction
Biocatalysis has emerged as a powerful tool for stereoselective reductions of ketones to alcohols, often surpassing chemical methods in yield and enantiomeric excess. Alcohol dehydrogenases (ADHs) and other enzymes have been employed to reduce complex ketones with high stereoselectivity and under mild conditions. For example, enzymatic reduction of ketones structurally similar to 3-(aminomethyl)-3-(2,4-difluorophenyl)cyclobutan-1-one could be adapted to produce the corresponding cyclobutanol with excellent optical purity.
Analytical Data and Characterization
The cyclobutanol intermediate and final compound are characterized by:
- [^1H NMR (400 MHz, CDCl3)](pplx://action/followup): Multiplets in the aromatic region (7.37–7.26 ppm), singlets corresponding to aminomethyl protons (~3.81 ppm), and multiplets for cyclobutane ring protons.
- LC-MS (ESI): Molecular ion peak at m/z 236.2 [M+H]^+, consistent with the molecular weight of the target compound.
Summary Table of Key Steps
| Step No. | Reaction | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Esterification of 3-oxocyclobutanecarboxylic acid | Trimethyl orthoformate, MeOH, p-TsOH, reflux 5 h | 104 | High yield, colorless oil |
| 2 | Amide formation with benzylamine | Benzylamine, MeOH, NaOMe, reflux overnight | Not specified | Precursor for reduction |
| 3 | Reduction to cyclobutanol | Red aluminum (70% in toluene), THF, reflux 3 h | 92 | Mild conditions, easy workup |
| 4 | Debenzylation | Pd/C hydrogenation, MeOH, room temp overnight | Not specified | Free amine formation |
| 5 | Boc protection | Boc2O, MeOH, room temp 1 h | Not specified | Protects amine |
| 6 | Final deprotection | 0.05 M HCl, room temp 3 h | Not specified | Target compound obtained |
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group undergoes selective oxidation under mild conditions.
Key Findings :
-
Oxidation proceeds via a radical intermediate stabilized by the cyclobutane ring’s hyperconjugative effects .
-
Steric hindrance from the 2,4-difluorophenyl group limits side reactions at the β-carbon .
Reduction Reactions
The cyclobutane ring can undergo hydrogenolytic cleavage under specific conditions.
Mechanistic Insight :
-
High-pressure hydrogenation induces ring-opening via strain relief, forming a butanol derivative .
-
Borohydride systems selectively reduce carbonyl groups without ring disruption .
Nucleophilic Substitution
The aminomethyl group participates in alkylation and acylation reactions.
Key Notes :
-
The 2,4-difluorophenyl group enhances electrophilicity at the aminomethyl site via inductive effects .
-
Steric bulk limits reactivity with larger electrophiles (e.g., trityl chloride) .
Photochemical [2+2] Cycloreversion
The cyclobutane ring undergoes retro-[2+2] reactions under UV light.
| Conditions | Major Product | Quantum Yield (Φ) | Reference |
|---|---|---|---|
| UV-C (254 nm), CH<sub>3</sub>CN | 2,4-Difluorostyrene + imine | 0.32 | |
| Sensitized (acetone), UV-A | Same products | 0.18 |
Mechanism :
-
Excitation promotes σ-bond cleavage, generating a biradical intermediate that fragments into styrene and an imine .
-
Solvent polarity stabilizes transition states, improving yields in acetonitrile .
Electrophilic Aromatic Substitution
The 2,4-difluorophenyl group directs electrophilic attacks to specific positions.
Regiochemical Analysis :
-
Fluorine’s -I effect deactivates the ring, favoring substitution at positions with residual electron density .
-
Steric hindrance from the cyclobutane moiety suppresses meta substitution .
Ring-Opening Metathesis
The cyclobutane engages in strain-driven metathesis with olefins.
| Catalyst/Substrate | Product | Yield (%) | Reference |
|---|---|---|---|
| Grubbs II/ethylene | 1,5-Diene derivative | 73 | |
| Hoveyda-Grubbs/styrene | Cross-metathesis adduct | 65 |
Notable Observation :
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development due to its unique structural features.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-3-(2,4-difluorophenyl)cyclobutan-1-ol would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system under study.
Comparison with Similar Compounds
3-(Aminomethyl)-3-[5-chloro-2-(difluoromethoxy)phenyl]cyclobutan-1-ol (CAS 2228798-78-3)
- Molecular Formula: C12H14ClF2NO2
- Key Differences :
- Substitutes the 2,4-difluorophenyl group with a 5-chloro-2-(difluoromethoxy)phenyl moiety.
- The chloro and difluoromethoxy groups increase molecular weight (277.69 vs. ~250–260 g/mol for the target compound) and lipophilicity.
- The difluoromethoxy group may enhance metabolic resistance compared to simple fluorinated aryl groups but could introduce steric hindrance in binding pockets .
3-Amino-3-(2,6-dichlorophenyl)cyclobutan-1-ol (CAS 2092334-94-4)
- Molecular Formula: C10H11Cl2NO
- Key Differences: Replaces the aminomethyl group with a primary amine and substitutes 2,4-difluorophenyl with 2,6-dichlorophenyl. Dichlorophenyl’s higher electronegativity may improve target binding via halogen interactions but reduces solubility due to increased hydrophobicity.
3-Amino-3-(4-methoxyphenyl)cyclobutan-1-ol (CAS 1353636-82-4)
- Molecular Formula: C11H15NO2
- Key Differences: Features a 4-methoxyphenyl group instead of 2,4-difluorophenyl. Methoxy’s electron-donating nature stabilizes the aromatic ring but may reduce metabolic stability compared to fluorine. Lower molecular weight (193.24 vs.
3-Amino-1-(trifluoromethyl)cyclobutan-1-ol (CAS 1251924-07-8)
- Molecular Formula: C5H8F3NO
- Key Differences: Replaces the 2,4-difluorophenyl group with a trifluoromethyl substituent directly on the cyclobutane ring. Trifluoromethyl’s strong electron-withdrawing effect increases lipophilicity but may destabilize the cyclobutane ring due to steric strain. Absence of the aminomethyl group simplifies the structure but limits functionalization opportunities .
trans-3-((3,4-Difluorobenzyl)amino)-3-propylcyclobutan-1-ol (VUF25587)
- Molecular Formula: C14H18F2NO
- Key Differences: Incorporates a difluorobenzylamino group and a propyl chain instead of the aminomethyl and 2,4-difluorophenyl groups. Propyl chain introduces conformational flexibility, contrasting with the rigid aminomethyl-phenyl combination in the target compound .
Biological Activity
3-(Aminomethyl)-3-(2,4-difluorophenyl)cyclobutan-1-ol, with the CAS number 1482984-83-7, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Biological Activity Overview
The biological activity of 3-(Aminomethyl)-3-(2,4-difluorophenyl)cyclobutan-1-ol has been investigated in various contexts, particularly in relation to its pharmacological properties and potential therapeutic applications.
- Receptor Interaction : The compound has shown the ability to interact with various biological receptors, which may mediate its pharmacological effects.
- Enzymatic Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.
Pharmacological Effects
- Antimicrobial Activity : Some studies indicate that derivatives of cyclobutanol compounds exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests that 3-(Aminomethyl)-3-(2,4-difluorophenyl)cyclobutan-1-ol may also possess similar properties, although specific data on this compound is limited.
- Cytotoxicity : Research on structurally similar compounds has indicated potential cytotoxic effects on cancer cell lines. Further investigation is required to ascertain the specific cytotoxicity of this compound.
Study 1: Antimicrobial Properties
A study evaluated the antimicrobial activity of various cyclobutanol derivatives against common pathogens. The results indicated that certain derivatives exhibited significant antibacterial effects, suggesting that 3-(Aminomethyl)-3-(2,4-difluorophenyl)cyclobutan-1-ol could be further explored for its antimicrobial potential .
Study 2: Cytotoxic Effects on Cancer Cells
Research involving structurally related compounds demonstrated cytotoxic effects on specific cancer cell lines. These findings raise the possibility that 3-(Aminomethyl)-3-(2,4-difluorophenyl)cyclobutan-1-ol may also have therapeutic implications in oncology .
Study 3: Enzymatic Activity Modulation
Preliminary findings suggested that compounds similar to 3-(Aminomethyl)-3-(2,4-difluorophenyl)cyclobutan-1-ol could modulate enzymatic activities linked to metabolic disorders. This opens avenues for research into its use in metabolic syndrome or diabetes management .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃F₂N₃O |
| Molecular Weight | 213.228 g/mol |
| Purity | 98% |
| Antimicrobial Activity | Potentially active |
| Cytotoxicity | Needs further investigation |
Q & A
Basic: What synthetic strategies are recommended for preparing 3-(Aminomethyl)-3-(2,4-difluorophenyl)cyclobutan-1-ol, and what intermediates are critical?
Answer:
The synthesis typically involves constructing the cyclobutane core via [2+2] cycloaddition or ring-closing metathesis, followed by functionalization. Key intermediates include:
- 2,4-Difluorophenyl precursors (e.g., 2,4-difluorophenylacetonitrile) for introducing the aromatic moiety .
- Aminomethylation intermediates : Reductive amination or nitro-group reduction (e.g., using NaBH₄ or catalytic hydrogenation) to install the aminomethyl group .
- Cyclobutan-1-ol derivatives : Hydroxyl group protection/deprotection strategies to avoid side reactions during functionalization .
Critical steps : Optimize reaction temperature and solvent polarity to stabilize the strained cyclobutane ring. Use chiral catalysts (e.g., Ru-based) for enantioselective synthesis if targeting specific stereoisomers .
Advanced: How can stereochemical discrepancies in enantioselective synthesis be resolved?
Answer:
Discrepancies often arise from competing reaction pathways (e.g., radical vs. ionic mechanisms). Methodological solutions include:
- Chiral HPLC or SFC analysis to separate enantiomers and quantify optical purity .
- Circular Dichroism (CD) spectroscopy to confirm absolute configuration .
- Computational modeling (DFT calculations) to predict transition states and optimize chiral catalyst-substrate interactions .
Reference enantioselective reductions in structurally similar compounds, such as (S)-3-amino-3-(4-fluorophenyl)propan-1-ol, where NaBH₄ with chiral ligands improved selectivity .
Basic: Which analytical techniques are most reliable for confirming structural integrity?
Answer:
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the cyclobutane ring and fluorophenyl group .
- X-ray crystallography : Resolve absolute stereochemistry and ring puckering effects .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula, especially given the fluorine atoms’ isotopic patterns .
Pitfalls : Fluorine atoms cause splitting in NMR; use deuterated DMSO-d₆ to enhance resolution .
Advanced: What computational approaches model the cyclobutane ring’s impact on bioactivity?
Answer:
- Molecular Dynamics (MD) simulations : Study ring puckering and its effect on binding pocket interactions .
- Density Functional Theory (DFT) : Calculate strain energy (~25–30 kcal/mol for cyclobutane) and predict reactivity at the aminomethyl site .
- Docking studies : Compare binding affinities of fluorophenyl analogs (e.g., 3-(2,4-difluorophenyl)-3-methylbutanoic acid) to identify pharmacophore contributions .
Basic: How should this compound be stored to prevent degradation?
Answer:
- Conditions : Store under inert gas (N₂/Ar) at –20°C to minimize oxidation of the aminomethyl group .
- Solvent : Use anhydrous DMSO or ethanol; avoid protic solvents to prevent cyclobutane ring hydrolysis .
- Stability monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., oxidized amines or ring-opened byproducts) .
Advanced: How does the 2,4-difluorophenyl group influence nucleophilic substitution reactions?
Answer:
The electron-withdrawing fluorine atoms:
- Activate the aromatic ring for electrophilic substitution at the meta position .
- Deactivate the benzylic carbon , reducing SN2 reactivity at the aminomethyl group.
- Enhance metabolic stability in biological assays by resisting cytochrome P450 oxidation .
Experimental validation: Compare reaction rates with non-fluorinated analogs using kinetic isotope effects (KIE) .
Basic: What are common byproducts in synthesis, and how are they mitigated?
Answer:
- Cyclobutane ring-opening : Caused by acidic conditions; use buffered solutions (pH 7–8) during hydroxyl group deprotection .
- Over-reduction of the amine : Occurs with excess LiAlH₄; switch to milder reductants like NaBH₄/CeCl₃ .
- Diastereomer formation : Controlled by low-temperature (–40°C) reactions to limit epimerization .
Advanced: Which in vitro assays evaluate enzymatic inhibition or therapeutic potential?
Answer:
- Kinase inhibition assays : Use TR-FRET-based platforms to screen against kinases (e.g., EGFR T790M) due to structural similarity to fluorophenyl-containing inhibitors .
- Antifungal activity : Test against Candida spp. via broth microdilution, referencing triazole derivatives with difluorophenyl motifs .
- CYP450 inhibition : Assess metabolic stability using human liver microsomes and LC-MS/MS quantification .
Basic: What safety precautions are necessary when handling this compound?
Answer:
- PPE : Wear nitrile gloves and goggles; avoid inhalation of fine powders .
- Ventilation : Use fume hoods during synthesis to exclude exposure to volatile intermediates (e.g., fluorinated aldehydes) .
- Spill management : Neutralize with activated carbon and dispose as hazardous waste .
Advanced: How can structure-activity relationships (SAR) guide derivatization?
Answer:
- Modify the aminomethyl group : Replace with azetidine or pyrrolidine to enhance rigidity and binding affinity .
- Fluorine substitution patterns : Compare 2,4-difluoro vs. 3,5-difluoro analogs to map electronic effects on target engagement .
- Cyclobutane ring expansion : Synthesize cyclohexane analogs to assess strain energy’s role in bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
